Parp7-IN-12

Beschreibung

BenchChem offers high-quality Parp7-IN-12 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Parp7-IN-12 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H27ClF3N5O5 |

|---|---|

Molekulargewicht |

545.9 g/mol |

IUPAC-Name |

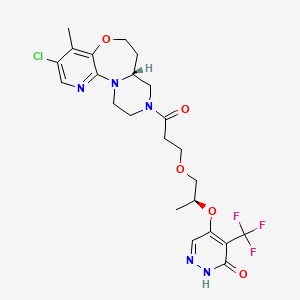

4-[(2S)-1-[3-[(11R)-5-chloro-6-methyl-8-oxa-1,3,13-triazatricyclo[9.4.0.02,7]pentadeca-2,4,6-trien-13-yl]-3-oxopropoxy]propan-2-yl]oxy-5-(trifluoromethyl)-1H-pyridazin-6-one |

InChI |

InChI=1S/C23H27ClF3N5O5/c1-13(37-17-10-29-30-22(34)19(17)23(25,26)27)12-35-7-4-18(33)31-5-6-32-15(11-31)3-8-36-20-14(2)16(24)9-28-21(20)32/h9-10,13,15H,3-8,11-12H2,1-2H3,(H,30,34)/t13-,15+/m0/s1 |

InChI-Schlüssel |

IKONORYVINLXHN-DZGCQCFKSA-N |

Isomerische SMILES |

CC1=C2C(=NC=C1Cl)N3CCN(C[C@H]3CCO2)C(=O)CCOC[C@H](C)OC4=C(C(=O)NN=C4)C(F)(F)F |

Kanonische SMILES |

CC1=C2C(=NC=C1Cl)N3CCN(CC3CCO2)C(=O)CCOCC(C)OC4=C(C(=O)NN=C4)C(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Parp7-IN-12: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Parp7-IN-12, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7), in cancer cells. The information presented herein is synthesized from publicly available research and patent literature. While specific mechanistic studies on Parp7-IN-12 are emerging, its mode of action is understood through the extensive characterization of other selective PARP7 inhibitors, such as RBN-2397, which serves as a foundational model for this class of molecules.

Core Mechanism: Inhibition of Mono-ADP-Ribosylation (MARylation)

Parp7-IN-12 is a small molecule inhibitor that targets the catalytic activity of PARP7. PARP7 is a mono-ADP-ribosyltransferase (MARt) that catalyzes the transfer of a single ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD+) onto specific amino acid residues of substrate proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation).[1] By binding to the NAD+ binding pocket of PARP7, Parp7-IN-12 competitively inhibits this enzymatic function.

This inhibition of MARylation is the central mechanism through which Parp7-IN-12 exerts its effects on cancer cells. The functional consequences of this inhibition are diverse, impacting multiple signaling pathways that are critical for cancer cell survival, proliferation, and immune evasion.

Key Signaling Pathways Modulated by Parp7-IN-12

The primary and most well-characterized downstream effect of PARP7 inhibition is the activation of the type I interferon (IFN) response. However, PARP7 is also known to regulate other important signaling pathways in cancer cells, including those mediated by the Aryl Hydrocarbon Receptor (AHR) and steroid hormone receptors like the Androgen Receptor (AR) and Estrogen Receptor (ER).

Activation of the Type I Interferon Signaling Pathway

In many cancer cells, PARP7 acts as a negative regulator of the innate immune response.[2] Specifically, PARP7 suppresses the activity of TANK-binding kinase 1 (TBK1), a key kinase in the cGAS-STING and RIG-I-MAVS pathways that sense cytosolic nucleic acids (DNA and RNA respectively).[2][3] PARP7 is thought to directly MARylate TBK1, which prevents its autophosphorylation and subsequent activation.[3]

By inhibiting PARP7, Parp7-IN-12 relieves this suppression of TBK1. This leads to the phosphorylation and activation of the transcription factor Interferon Regulatory Factor 3 (IRF3). Activated IRF3 then translocates to the nucleus and drives the expression of type I interferons, such as IFN-β, and other interferon-stimulated genes (ISGs), including the chemokine CXCL10.[4] This restoration of type I IFN signaling can have dual effects: direct anti-proliferative and pro-apoptotic effects on cancer cells and the recruitment of immune cells to the tumor microenvironment, leading to an anti-tumor immune response.

References

- 1. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US11691969B2 - Pyridazinones as PARP7 inhibtors - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

The Role of PARP7-IN-12 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, has emerged as a critical regulator in the cellular response to DNA damage, albeit indirectly. Unlike the well-characterized roles of PARP1/2 in direct DNA repair, PARP7's primary function in this context is the negative regulation of the innate immune response triggered by cytosolic DNA. The selective inhibitor of PARP7, PARP7-IN-12 (also known as RBN-2397 and Atamparib), has been instrumental in elucidating this pathway.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of PARP7-IN-12, presenting key quantitative data, experimental methodologies, and visual representations of the associated signaling pathways.

Introduction to PARP7 and its Role in Cellular Signaling

The PARP family of enzymes catalyzes the transfer of ADP-ribose units to target proteins, a post-translational modification known as ADP-ribosylation.[3] While PARP1 is a key player in the DNA damage response (DDR) by synthesizing poly(ADP-ribose) chains to recruit repair factors, PARP7 is a mono-ADP-ribosyltransferase (MARtransferase) with distinct cellular functions.[4][5] PARP7 has been identified as a negative regulator of the type I interferon (IFN) response to cytosolic nucleic acids.[4][6] This regulation is crucial in preventing aberrant immune activation in response to self-DNA, but it can be co-opted by cancer cells to evade immune surveillance.[6]

PARP7-IN-12: A Selective Inhibitor of PARP7

PARP7-IN-12 (RBN-2397) is a potent and selective, orally active NAD+ competitive inhibitor of PARP7.[1][2] Its high selectivity allows for the specific interrogation of PARP7 function without the confounding effects of inhibiting other PARP family members.[7]

Quantitative Data on PARP7-IN-12 Activity

The following tables summarize the key quantitative data for PARP7-IN-12 (RBN-2397) from various studies.

| Parameter | Value | Assay/Cell Line | Reference |

| IC50 | <3 nM | PARP7 Inhibition | [1] |

| Kd | <0.001 µM | PARP7 Binding | [1] |

| EC50 (Cell MARylation) | 1 nM | Cell-based biochemical assay | [1] |

| EC50 (vs. PARP7) | ~7.6 nM | In vitro ADP-ribosylation | [7] |

| EC50 (vs. PARP1) | 110 nM | In vitro ADP-ribosylation | [7] |

| IC50 (Cell Proliferation) | 20 nM | NCI-H1373 lung cancer cells | [1] |

Table 1: In Vitro and Cellular Activity of PARP7-IN-12 (RBN-2397)

| Treatment | Cell Line | Effect | Fold Change | Reference |

| RBN-2397 | EO771 (WT) | Increase in Ifnb1 mRNA | Significant increase | [8] |

| RBN-2397 | NCI-H1373 | Increase in p-STAT1 | Dose-dependent increase | [1] |

| RBN-2397 | Tumor Biopsies | Increase in CXCL10 mRNA | 1.5 to 8-fold | [9] |

Table 2: Pharmacodynamic Effects of PARP7-IN-12 (RBN-2397) on Interferon Signaling Markers

Mechanism of Action: Linking PARP7 Inhibition to the DNA Damage Response

The primary mechanism by which PARP7-IN-12 influences the DNA damage response is through the potentiation of the cGAS-STING pathway.[10]

-

Cytosolic DNA Sensing : Genotoxic stress and DNA damage can lead to the accumulation of DNA in the cytoplasm.[10] This cytosolic DNA is recognized by the cyclic GMP-AMP synthase (cGAS).[11]

-

STING Activation : Upon binding to DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the stimulator of interferon genes (STING).[11]

-

TBK1 and IRF3 Phosphorylation : Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3).[11]

-

PARP7-mediated Repression : PARP7 negatively regulates this pathway by mono-ADP-ribosylating TBK1, which prevents its autophosphorylation and subsequent activation of IRF3.[7][11] This acts as a brake on the type I interferon response.

-

Inhibition by PARP7-IN-12 : PARP7-IN-12 inhibits the catalytic activity of PARP7, preventing the MARylation of TBK1.[7] This releases the inhibitory brake on the cGAS-STING pathway.

-

Type I Interferon Response : The disinhibition of TBK1 leads to robust phosphorylation of IRF3, its translocation to the nucleus, and the transcription of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs).[4][6] This enhanced interferon signaling can lead to anti-proliferative effects and activation of an anti-tumor immune response.[4]

Signaling Pathway Diagram

Caption: PARP7-IN-12 mediated activation of the cGAS-STING pathway.

Experimental Protocols

Detailed, step-by-step protocols are proprietary to the conducting laboratories. However, based on the literature, the following methodologies are key to studying the effects of PARP7-IN-12.

Cell-Based Mono-ADP-Ribosylation Assay

Objective: To determine the cellular potency of PARP7-IN-12 in inhibiting PARP7's catalytic activity.

Generalized Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., NCI-H1373) in appropriate media.[1]

-

Compound Treatment: Treat cells with a dose range of PARP7-IN-12 (e.g., 0.0001-1 µM) for a specified duration (e.g., 24 hours).[1]

-

Cell Lysis: Lyse the cells in a buffer that preserves post-translational modifications.

-

Immunoprecipitation (Optional): Immunoprecipitate a known PARP7 substrate to enrich for the modified protein.

-

Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Detection: Probe the membrane with an antibody specific for mono-ADP-ribosylation to detect the extent of MARylation.

-

Data Analysis: Quantify the band intensities and calculate the EC50 value for the inhibition of cell MARylation.[1]

Western Blot for Phosphorylated STAT1

Objective: To assess the downstream activation of the interferon signaling pathway.

Generalized Protocol:

-

Cell Culture and Treatment: Culture cancer cells (e.g., NCI-H1373) and treat with varying concentrations of PARP7-IN-12 (e.g., 0.4 nM - 1 µM) for 24 hours.[1]

-

Protein Extraction: Lyse the cells and quantify total protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody against phosphorylated STAT1 (p-STAT1). Subsequently, incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detection: Visualize the bands using an appropriate substrate (e.g., chemiluminescence).

-

Normalization: Re-probe the membrane with an antibody for total STAT1 or a housekeeping protein (e.g., GAPDH) for loading control.

-

Analysis: Quantify the p-STAT1 signal relative to the total STAT1 or loading control to determine the dose-dependent increase in STAT1 phosphorylation.[1]

Quantitative Real-Time PCR (qRT-PCR) for Interferon-Stimulated Genes

Objective: To measure the transcriptional upregulation of genes downstream of the cGAS-STING pathway.

Generalized Protocol:

-

Cell Treatment: Treat cells (e.g., EO771) with PARP7-IN-12 (e.g., 100 nM) and/or a STING agonist like DMXAA.[8]

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qRT-PCR: Perform real-time PCR using primers specific for target genes (e.g., Ifnb1, Cxcl10) and a housekeeping gene (e.g., Actb).

-

Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.

Experimental Workflow Diagram

Caption: A generalized workflow for investigating PARP7-IN-12's effects.

Conclusion and Future Directions

PARP7-IN-12 has been a pivotal tool in uncovering the role of PARP7 as a negative regulator of the cGAS-STING pathway. Its mechanism of action, centered on the disinhibition of TBK1 and the subsequent activation of a type I interferon response, provides a novel strategy for cancer therapy. By converting immunologically "cold" tumors into "hot" tumors, PARP7 inhibition holds the potential to enhance the efficacy of immunotherapies.[12]

Future research should focus on:

-

Identifying the full spectrum of PARP7 substrates to understand its broader cellular roles.

-

Investigating the mechanisms of resistance to PARP7 inhibitors.

-

Exploring combination therapies, for instance with checkpoint inhibitors, to maximize anti-tumor immunity.[11]

This guide provides a comprehensive overview for researchers and drug developers, summarizing the current understanding of PARP7-IN-12's role in the DNA damage response and offering a foundation for further investigation into this promising therapeutic target.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. PARPs and the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 6. intodna.com [intodna.com]

- 7. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. The cGAS–cGAMP–STING pathway connects DNA damage to inflammation, senescence, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]

- 12. researchgate.net [researchgate.net]

Unveiling the Cellular Interactome of Parp7-IN-12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular targets of Parp7-IN-12, a potent inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7). Understanding the on- and off-target interactions of this molecule is critical for elucidating its mechanism of action and advancing its therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological pathways and experimental workflows involved in the investigation of Parp7-IN-12's cellular targets.

Quantitative Analysis of Parp7-IN-12 Bioactivity

Parp7-IN-12 is a highly potent and selective inhibitor of PARP7. The following table summarizes its key bioactivity metrics. For comparative context, data for the well-characterized PARP7 inhibitor RBN-2397 is also included where available.

| Compound | Target | Assay Type | IC50 / EC50 (nM) | Cell Line | Reference |

| Parp7-IN-12 | PARP7 | Biochemical | 7.836 | - | [1] |

| Parp7-IN-12 | Cell Proliferation | Cellular | 20.722 | H1373 | [1] |

| RBN-2397 | Cell Viability | Cellular | 17.8 | NCI-H1373 | [2] |

Identified Cellular Targets of PARP7 and its Inhibitors

PARP7 is a mono-ADP-ribosyltransferase (MARylating) enzyme that plays a crucial role in various cellular processes, including immune signaling and transcriptional regulation.[2][3] Inhibition of PARP7 with compounds like Parp7-IN-12 can modulate these pathways by preventing the MARylation of its substrates. The following table details the key identified cellular targets of PARP7.

| Direct Target | Biological Process | Effect of PARP7 Inhibition | Key References |

| PARP7 (auto-MARylation) | Regulation of PARP7 stability | Increased PARP7 protein levels | [2][3] |

| TBK1 | Type I Interferon (IFN-I) Signaling | Prevents inhibition of TBK1, leading to increased IFN-I signaling | [4][5] |

| Aryl Hydrocarbon Receptor (AHR) | AHR Signaling | Prevents AHR degradation, leading to accumulation of nuclear AHR and enhanced AHR target gene transcription | [3][6] |

| Androgen Receptor (AR) | Androgen Signaling | Prevents MARylation-dependent degradation, modulating AR transcriptional activity | [3][4][7] |

| Fos-related antigen 1 (FRA1) | Transcriptional Regulation, Apoptosis | Destabilizes FRA1, leading to the expression of inflammatory and pro-apoptotic genes | [3][8] |

| α-tubulin | Microtubule Stability | Promotes microtubule stability | [3] |

| PARP-13 | Antiviral Innate Immunity | Preferential MARylation on cysteine residues in the RNA binding zinc finger domain is inhibited | [9][10] |

Signaling Pathways Modulated by PARP7 Inhibition

The inhibition of PARP7's catalytic activity has significant downstream effects on multiple signaling pathways. The following diagrams illustrate these key pathways.

Caption: PARP7-mediated regulation of Aryl Hydrocarbon Receptor (AHR) signaling.

Caption: PARP7 as a negative regulator of the cGAS-STING-mediated Type I Interferon response.

Experimental Protocols for Target Identification and Validation

The identification of Parp7-IN-12's cellular targets relies on a combination of advanced proteomics and cell biology techniques. Below are detailed methodologies for key experiments.

Chemoproteomics for Target Identification

Objective: To identify the direct binding partners of Parp7-IN-12 in a cellular context.

Methodology:

-

Probe Synthesis: A chemical probe is synthesized by attaching a linker and an enrichment tag (e.g., biotin) to the Parp7-IN-12 molecule, while ensuring the modification does not significantly alter its binding affinity for PARP7.

-

Cell Lysate Preparation: The cell line of interest (e.g., NCI-H1373) is cultured and harvested. Cells are lysed in a buffer that preserves protein-protein interactions and protein integrity.

-

Probe Incubation: The cell lysate is incubated with the Parp7-IN-12-biotin probe. A control experiment is run in parallel where the lysate is pre-incubated with an excess of free Parp7-IN-12 to competitively block the binding sites.

-

Affinity Purification: The probe-protein complexes are captured using streptavidin-coated beads. The beads are washed extensively to remove non-specific binders.

-

Elution and Digestion: The bound proteins are eluted from the beads, denatured, reduced, alkylated, and digested into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were pulled down.

-

Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the competitor-treated control are identified as potential targets of Parp7-IN-12.

Caption: Workflow for chemoproteomic identification of Parp7-IN-12 targets.

Cellular Thermal Shift Assay (CETSA)

Objective: To validate the direct engagement of Parp7-IN-12 with its target proteins in intact cells.

Methodology:

-

Cell Treatment: Intact cells are treated with either Parp7-IN-12 or a vehicle control.

-

Heating: The treated cells are aliquoted and heated to a range of temperatures. The binding of a ligand (Parp7-IN-12) to its target protein generally increases the protein's thermal stability.

-

Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.

-

Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

-

Melt Curve Generation: A "melt curve" is generated by plotting the percentage of soluble protein as a function of temperature. A shift in the melt curve to higher temperatures in the presence of Parp7-IN-12 indicates direct target engagement.

Immunoblotting for Pathway Modulation

Objective: To confirm the functional consequences of Parp7-IN-12 treatment on downstream signaling pathways.

Methodology:

-

Cell Treatment: Cells are treated with increasing concentrations of Parp7-IN-12 for a specified period.

-

Protein Extraction: Whole-cell lysates are prepared.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-TBK1, total TBK1, PARP7, AHR) and a loading control (e.g., GAPDH or β-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: Changes in the levels or phosphorylation status of the target proteins in response to Parp7-IN-12 treatment are quantified.

This guide provides a foundational understanding of the cellular targets of Parp7-IN-12. Further research, including comprehensive off-target profiling and in vivo studies, will be crucial for the continued development of this and other PARP7 inhibitors as potential therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PARP7-mediated ADP-ribosylation of FRA1 promotes cancer cell growth by repressing IRF1- and IRF3-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical genetics and proteome-wide site mapping reveal cysteine MARylation by PARP-7 on immune-relevant protein targets | eLife [elifesciences.org]

- 10. Chemical genetics and proteome-wide site mapping reveal cysteine MARylation by PARP-7 on immune-relevant protein targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Regulating the Aryl Hydrocarbon Receptor: A Technical Guide to the Role of the PARP7 Inhibitor, Parp7-IN-12

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in cellular metabolism, immunity, and tumorigenesis. Its activity is intricately regulated by various cellular mechanisms, including post-translational modifications. One key regulator is Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, which negatively modulates AHR signaling through mono-ADP-ribosylation, targeting it for proteasomal degradation. Consequently, inhibition of PARP7 presents a compelling therapeutic strategy to enhance AHR activity, with implications for cancer therapy. This technical guide provides an in-depth overview of the regulation of AHR by PARP7, with a focus on the potent and selective PARP7 inhibitor, Parp7-IN-12. We will delve into the molecular mechanisms, present available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways.

Introduction: The Aryl Hydrocarbon Receptor and PARP7

The AHR is a cytosolic transcription factor that, upon binding to a diverse array of ligands, translocates to the nucleus. In the nucleus, it forms a heterodimer with the AHR Nuclear Translocator (ARNT), and this complex binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.[1][2][3] These target genes are involved in a multitude of cellular processes, including the metabolism of xenobiotics (e.g., cytochrome P450 enzymes like CYP1A1 and CYP1B1), immune responses, and cell cycle regulation.[1][3][4]

PARP7 is a member of the PARP family of enzymes that catalyzes the transfer of a single ADP-ribose unit from NAD+ onto substrate proteins, a process termed mono-ADP-ribosylation (MARylation).[5] A crucial role of PARP7 is the negative regulation of AHR signaling.[4][5] PARP7 directly interacts with and MARylates AHR, which serves as a signal for its ubiquitination and subsequent degradation by the proteasome.[5] This creates a negative feedback loop, as AHR activation can also induce the expression of PARP7.[3][5]

Parp7-IN-12: A Potent PARP7 Inhibitor

Parp7-IN-12 is a potent and selective small molecule inhibitor of PARP7. While extensive data on its specific effects on AHR regulation are still emerging, its biochemical and cellular activities demonstrate its potential as a tool to modulate AHR signaling.

Biochemical and Cellular Activity of Parp7-IN-12

Quantitative data for Parp7-IN-12 is summarized in the table below. For context, data for the well-characterized PARP7 inhibitor RBN-2397 is also included to illustrate the expected effects of PARP7 inhibition on AHR signaling.

| Compound | Parameter | Value | Assay Conditions | Reference |

| Parp7-IN-12 | PARP7 IC50 | 7.836 nM | Biochemical Assay | WO2022170974A1[6] |

| H1373 Cell Proliferation IC50 | 20.722 nM | 16-24h treatment | WO2022170974A1[6] | |

| RBN-2397 | PARP7 IC50 | < 10 nM | Biochemical Assay | (Gozgit et al., 2021) |

| AHR Nuclear Accumulation | Increased | NCI-H1373 cells, 2h treatment | [3] | |

| CYP1A1 mRNA Induction | Increased | NCI-H1373 cells | [3] | |

| CYP1B1 mRNA Induction | Increased | NCI-H1373 cells | [3] |

Note: The data for RBN-2397 is provided as a representative example of the effects of potent PARP7 inhibition on AHR signaling, as specific data for Parp7-IN-12 in these functional AHR assays is not yet publicly available.

Signaling Pathways and Experimental Workflows

AHR Signaling Pathway and Regulation by PARP7

The following diagram illustrates the canonical AHR signaling pathway and the regulatory role of PARP7.

Caption: AHR signaling pathway and its negative regulation by PARP7-mediated degradation.

Mechanism of Action of Parp7-IN-12

This diagram illustrates the expected molecular consequences of PARP7 inhibition by Parp7-IN-12 on the AHR signaling pathway.

Caption: Mechanism of action of Parp7-IN-12 on AHR signaling.

Experimental Workflow: Investigating Parp7-IN-12 Effects

A typical experimental workflow to characterize the effects of a PARP7 inhibitor on AHR signaling is depicted below.

Caption: Workflow for studying Parp7-IN-12's effect on AHR.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of AHR regulation by PARP7 inhibitors.

Western Blotting for AHR and PARP7 Protein Levels

This protocol is adapted from established methods for quantitative western blotting.[2][6]

-

Cell Lysis:

-

Culture cells to 80-90% confluency in appropriate media.

-

Treat cells with desired concentrations of Parp7-IN-12 and/or AHR agonists for the specified duration.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect lysates. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against AHR (e.g., 1:1000 dilution) and PARP7 (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin, 1:5000) should also be used.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Quantification:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.

-

RT-qPCR for AHR Target Gene Expression

This protocol is based on standard procedures for quantifying mRNA levels.[7]

-

RNA Extraction and cDNA Synthesis:

-

Treat cells as described in the western blotting protocol.

-

Extract total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and gene-specific primers for AHR, CYP1A1, CYP1B1, and a housekeeping gene (e.g., GAPDH or ACTB).

-

Primer sequences can be designed or obtained from published literature or commercial vendors.

-

Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Include a melt curve analysis to ensure primer specificity.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for each gene.

-

Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

-

Luciferase Reporter Assay for AHR Transcriptional Activity

This protocol utilizes a reporter gene system to specifically measure AHR-mediated transcription.[8][9][10]

-

Cell Transfection:

-

Seed cells (e.g., HEK293T or a relevant cancer cell line) in a 96-well plate.

-

Co-transfect cells with a luciferase reporter plasmid containing XREs upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization. Use a suitable transfection reagent (e.g., Lipofectamine).

-

-

Cell Treatment:

-

After 24 hours of transfection, treat the cells with different concentrations of Parp7-IN-12 in the presence or absence of a known AHR agonist (e.g., TCDD or FICZ).

-

-

Luciferase Assay:

-

After 16-24 hours of treatment, lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in AHR activity relative to the vehicle-treated control.

-

Co-Immunoprecipitation (Co-IP) for AHR-PARP7 Interaction

This protocol is designed to determine the physical interaction between AHR and PARP7 in cells.[11][12]

-

Cell Lysis and Pre-clearing:

-

Treat cells as desired.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.

-

Centrifuge the lysate to pellet debris.

-

Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody against AHR or PARP7 (or an isotype control IgG) overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them three to five times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by western blotting as described above, probing for the presence of both AHR and PARP7. The presence of the co-immunoprecipitated protein indicates an interaction.

-

Conclusion and Future Directions

The inhibition of PARP7 represents a promising avenue for the therapeutic modulation of AHR signaling. While the specific inhibitor Parp7-IN-12 shows high potency, further studies are required to fully elucidate its effects on the AHR pathway in various cellular contexts. The experimental protocols detailed in this guide provide a robust framework for such investigations. Future research should focus on obtaining specific quantitative data for Parp7-IN-12's impact on AHR protein stability, nuclear translocation, and target gene expression. Moreover, exploring the synergistic effects of Parp7-IN-12 with AHR agonists in preclinical cancer models will be crucial for its potential translation into clinical applications. The continued exploration of the intricate relationship between PARP7 and AHR will undoubtedly unveil new therapeutic opportunities for a range of diseases, including cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pnas.org [pnas.org]

- 3. A whole genome CRISPR screen identifies AHR loss as a mechanism of resistance to a PARP7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP7 and Mono-ADP-Ribosylation Negatively Regulate Estrogen Receptor α Signaling in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2022170974A1 - Tricyclic derivatives useful as parp7 inhibitors - Google Patents [patents.google.com]

- 7. biomol.com [biomol.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 12. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Cancer Therapy: A Technical Guide to the Discovery and Synthesis of Novel PARP7 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, has emerged as a pivotal regulator of the innate immune response, particularly through its negative modulation of type I interferon (IFN-I) signaling. In the tumor microenvironment, this suppression of IFN-I signaling allows cancer cells to evade immune surveillance. Consequently, the development of potent and selective PARP7 inhibitors has become a promising frontier in immuno-oncology. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of novel PARP7 inhibitors, offering a comprehensive resource for researchers and drug development professionals. We delve into the core signaling pathways, present key preclinical data for emerging inhibitors, and provide detailed experimental protocols for the identification and characterization of these promising therapeutic agents.

Introduction: The Role of PARP7 in Cancer Immunity

The PARP family of enzymes plays a crucial role in various cellular processes, including DNA repair and signaling. While PARP1/2 inhibitors have established their clinical significance in treating cancers with homologous recombination deficiencies, the therapeutic potential of targeting mono-ADP-ribosylating PARPs is an area of active investigation. PARP7, also known as TIPARP, has been identified as a key negative regulator of the type I interferon (IFN-I) response, a critical pathway in the anti-tumor immune response.[1][2]

In cancer cells, the presence of cytosolic nucleic acids, a hallmark of genomic instability, should trigger a potent anti-tumor immune response mediated by the cGAS-STING pathway, leading to the production of IFN-I.[3] However, cancer cells can upregulate PARP7 to dampen this response, thereby creating an immunosuppressive microenvironment and facilitating tumor growth and immune evasion.[1][2] The inhibition of PARP7, therefore, represents a novel therapeutic strategy to "release the brakes" on the innate immune system, restoring IFN-I signaling and promoting an effective anti-tumor response.[4]

The PARP7 Signaling Pathway: A Negative Regulator of Type I Interferon Response

PARP7 exerts its immunosuppressive effects by interfering with key components of the IFN-I signaling cascade. Upon detection of cytosolic DNA by cGAS, the STING pathway is activated, leading to the phosphorylation of TBK1 and subsequent activation of the transcription factor IRF3. IRF3 then translocates to the nucleus to drive the expression of IFN-β and other interferon-stimulated genes (ISGs). PARP7 has been shown to negatively regulate this pathway at multiple levels.

Below is a diagram illustrating the central role of PARP7 in suppressing the type I interferon signaling pathway.

Discovery and Synthesis of Novel PARP7 Inhibitors

The development of potent and selective PARP7 inhibitors is a key focus of current research. A number of promising compounds have emerged, with RBN-2397 being the first-in-class inhibitor to enter clinical trials.[4] Building on the scaffold of RBN-2397, medicinal chemistry efforts have led to the discovery of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

Featured Novel Inhibitors: A Quantitative Overview

The following table summarizes the key preclinical data for several recently developed PARP7 inhibitors, demonstrating the rapid progress in this field.

| Compound | PARP7 IC50 (nM) | Selectivity vs. PARP1/2 | In Vivo Efficacy (TGI %) | Oral Bioavailability (%) | Reference |

| RBN-2397 | <3 | Moderate | 30% (CT26 model) | 25.67% | [5][6] |

| (S)-XY-05 | 4.5 | High | 83% (CT26 model) | 94.60% | [7] |

| I-1 | 7.6 | High | 67% (CT26 model) | Excellent (mice) | [5] |

| KMR-206 | Similar to RBN-2397 | High | N/A | N/A | [3] |

| Compound 8 | 0.11 | High | 81.6% (NCI-H1373 model) | 104% (mice), 78% (dogs) | [2] |

TGI: Tumor Growth Inhibition

Synthesis of a Novel Indazole-7-carboxamide PARP7 Inhibitor

The synthesis of novel PARP7 inhibitors often involves a multi-step process. As a representative example, the general synthetic strategy for indazole-7-carboxamide derivatives, such as (S)-XY-05, is outlined below. This class of compounds has shown significant promise due to its high potency and selectivity.[7]

General Synthetic Scheme:

The synthesis typically begins with a substituted indazole core, which is then coupled with a side chain containing a piperidine or similar cyclic amine moiety. The final step often involves the amidation of a carboxylic acid to form the carboxamide group, which is crucial for binding to the PARP7 active site. The chirality of the side chain can be critical for optimal activity, as seen in the case of (S)-XY-05.[7]

A detailed, step-by-step synthetic protocol for a representative compound, based on publicly available information, would be included here in a full whitepaper, complete with reaction conditions, purification methods, and characterization data (NMR, MS, etc.). Due to the proprietary nature of specific synthetic routes for compounds under active development, a generalized scheme is presented.

Experimental Protocols for Inhibitor Characterization

The identification and characterization of novel PARP7 inhibitors require a suite of robust biochemical and cell-based assays. This section provides detailed methodologies for key experiments.

PARP7 Enzymatic Assay (Chemiluminescent)

This assay measures the enzymatic activity of PARP7 by detecting the ADP-ribosylation of a histone substrate.

Materials:

-

Recombinant human PARP7 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

Test compounds (dissolved in DMSO)

Procedure:

-

Add 50 µL of PARP assay buffer to each well of the histone-coated plate.

-

Add 2 µL of test compound or DMSO (vehicle control) to the respective wells.

-

Add 23 µL of diluted PARP7 enzyme (e.g., 10 ng/µL in assay buffer) to all wells except the "blank" wells.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of biotinylated NAD+ (e.g., 2 µM in assay buffer).

-

Incubate for 60 minutes at room temperature.

-

Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of chemiluminescent substrate to each well and immediately read the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular Target Engagement Assay (Split Nanoluciferase)

This assay quantifies the binding of inhibitors to PARP7 within living cells by measuring the stabilization of a HiBiT-tagged PARP7 protein.

Materials:

-

Cells engineered to express PARP7 tagged with a HiBiT peptide

-

Nano-Glo® HiBiT Lytic Detection System (Promega)

-

White, opaque 96-well plates

-

Test compounds (dissolved in DMSO)

Procedure:

-

Seed the HiBiT-PARP7 expressing cells in the 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compounds or DMSO for a specified period (e.g., 18 hours).

-

Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.

-

Add the lytic reagent to each well and incubate for 10 minutes at room temperature to lyse the cells and allow the NanoLuc® enzyme to generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

The increase in luminescence corresponds to the stabilization of HiBiT-PARP7 and thus, target engagement. Calculate the EC50 value for each compound.

In Vivo Efficacy in Syngeneic Mouse Models

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PARP7 inhibitors in an immunocompetent mouse model.

Materials:

-

Syngeneic mouse strain (e.g., BALB/c)

-

Murine cancer cell line (e.g., CT26 colon carcinoma)

-

Test compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant the cancer cells into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle orally, once or twice daily, for a specified duration (e.g., 21 days).

-

Measure the tumor volume using calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

-

Calculate the Tumor Growth Inhibition (TGI) percentage.

Experimental Workflow for PARP7 Inhibitor Discovery and Development

The following diagram illustrates a typical workflow for the discovery and preclinical development of novel PARP7 inhibitors.

Conclusion and Future Directions

The discovery of potent and selective PARP7 inhibitors represents a significant advancement in the field of immuno-oncology. By reactivating the type I interferon response within the tumor microenvironment, these novel agents have the potential to overcome immune evasion and induce durable anti-tumor immunity. The preclinical data for emerging PARP7 inhibitors, such as (S)-XY-05 and compound 8, are highly encouraging, demonstrating superior potency, selectivity, and pharmacokinetic profiles compared to the first-in-class compound, RBN-2397.[2][7]

Future research will focus on the continued optimization of PARP7 inhibitors, the exploration of combination therapies (e.g., with immune checkpoint inhibitors), and the identification of predictive biomarkers to select patients most likely to respond to this novel therapeutic approach. The detailed methodologies and comprehensive data presented in this guide are intended to facilitate these efforts and accelerate the clinical translation of PARP7 inhibitors for the benefit of cancer patients.

References

- 1. PARP-7 Selective Inhibitor Development - Alfa Cytology [alfa-parp.com]

- 2. Discovery of tricyclic PARP7 inhibitors with high potency, selectivity, and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of the Potent and Highly Selective PARP7 Inhibitor as a Novel Immunotherapeutic Agent for Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Core of PARP7: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the enzymatic activity of Poly(ADP-ribose) Polymerase 7 (PARP7), a mono-ADP-ribosyltransferase implicated in a range of cellular processes critical to researchers, scientists, and drug development professionals. This document outlines PARP7's mechanism of action, substrate specificity, and its role in key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its function.

Core Enzymatic Activity and Mechanism

PARP7, also known as TIPARP, is a member of the diphtheria toxin-like ADP-ribosyltransferases (ARTDs) family.[1] It catalyzes the transfer of a single ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD+) to a substrate protein, a post-translational modification known as mono-ADP-ribosylation (MARylation).[1][2] This process involves the cleavage of NAD+ into nicotinamide and ADP-ribose, with the subsequent covalent attachment of the ADP-ribose to the target protein.

The enzymatic activity of PARP7 is central to its regulatory functions. The transfer of ADP-ribose can alter the substrate protein's conformation, stability, or interaction with other molecules, thereby modulating its activity. A key mechanism of PARP7 action is the generation of an ADP-ribosyl degron on its substrates, which marks them for proteasomal degradation.[3] This has been notably demonstrated with the androgen receptor (AR), where PARP7-mediated MARylation on cysteine residues leads to its degradation, thus regulating androgen signaling.[3][4]

Substrate Specificity

PARP7 exhibits specificity for its substrates, influencing distinct cellular pathways. While a comprehensive list of all PARP7 substrates is still under investigation, several key targets have been identified, including:

-

Androgen Receptor (AR): PARP7 MARylates the AR, leading to its degradation and thereby modulating androgen-responsive gene expression.[4][5][6]

-

α-tubulin: MARylation of α-tubulin by PARP7 has been shown to promote microtubule instability.[7][8]

-

Aryl Hydrocarbon Receptor (AHR): PARP7 is a negative regulator of AHR, creating a feedback loop where AHR induces PARP7 expression, and PARP7 in turn MARylates and represses AHR activity.[9]

-

Estrogen Receptor α (ERα): PARP7 can mono-ADP-ribosylate ERα, acting as a negative regulator of its signaling.[9]

-

TBK1: PARP7 has been reported to MARylate TANK-binding kinase 1 (TBK1), a key kinase in innate immune signaling, thereby suppressing the type I interferon (IFN) response.[10][11]

-

Fos-related antigen 1 (FRA1): PARP7-mediated ADP-ribosylation protects the transcription factor FRA1 from proteasomal degradation.[2][12]

Quantitative Data on PARP7 Activity and Inhibition

The following tables summarize key quantitative data related to the enzymatic activity and inhibition of PARP7.

Table 1: PARP7 Inhibitor Potency

| Inhibitor | Target | IC50 (nM) | EC50 (nM) | Cell Line | Assay Type | Reference(s) |

| RBN-2397 | PARP7 | < 3 | 1 | - | Cell-free enzymatic assay | [4][13] |

| RBN-2397 | PARP7 | - | 1 | NCI-H1373 | Cellular MARylation assay | [4][13] |

| RBN-2397 | PARP7 | - | 20 | NCI-H1373 | Cell proliferation | [4][13] |

| KMR-206 | PARP7 | 13.7 | 8 | HEK293T (overexpressing GFP-PARP7) | Cellular MARylation assay | [7][14] |

Note: IC50 represents the concentration of an inhibitor required to reduce the enzymatic activity by 50% in a biochemical assay, while EC50 is the concentration required to produce 50% of the maximal effect in a cell-based assay.

Signaling Pathways Involving PARP7

PARP7 is a critical regulator in several signaling pathways, primarily acting as a negative regulator.

Type I Interferon (IFN) Signaling

PARP7 is a key negative regulator of the type I interferon response, a critical component of the innate immune system's defense against viral infections and cancer.[1][15] Upon sensing of cytosolic nucleic acids by sensors like cGAS and RIG-I, a signaling cascade is initiated, leading to the activation of TBK1 and IRF3, and subsequent production of type I interferons. PARP7 can suppress this pathway, reportedly by MARylating and inhibiting TBK1.[10][11] Inhibition of PARP7 can therefore restore type I IFN signaling, leading to enhanced anti-tumor immunity.[14]

Androgen Receptor (AR) Signaling

In prostate cancer, PARP7 plays a crucial role in a negative feedback loop that controls androgen receptor signaling.[3][4] Androgen binding activates AR, which in turn induces the expression of PARP7. PARP7 then mono-ADP-ribosylates AR, creating a degron that is recognized by the E3 ubiquitin ligase DTX2. This leads to the ubiquitination and subsequent proteasomal degradation of AR, thus attenuating androgen signaling.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PARP7's enzymatic activity.

In Vitro PARP7 ADP-Ribosylation Assay (General Protocol)

This protocol describes a general method for assessing the mono-ADP-ribosylation activity of recombinant PARP7 on a given substrate, such as a histone protein.

Materials:

-

Recombinant human PARP7 enzyme

-

Substrate protein (e.g., Histone H2A)

-

NAD+

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT

-

10x PARP Assay Buffer (for commercial kits, e.g., 200 mM HEPES pH 7.5, 1 M NaCl, 20 mM DTT)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Anti-pan-ADP-ribose binding reagent or antibody specific to the substrate

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 25 µL reaction, combine:

-

5 µL of 5x Assay Buffer

-

1 µg of substrate protein

-

100-500 nM recombinant PARP7

-

10-100 µM NAD+

-

Nuclease-free water to a final volume of 25 µL.

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of 6x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pan-ADP-ribose binding reagent) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the ADP-ribosylated protein using a chemiluminescent substrate and an imaging system.

Substrate Identification using "Clickable" NAD+ Analogs and Mass Spectrometry

This method allows for the identification of direct PARP7 substrates from a complex protein mixture.[6][11][16][17][18][19] It utilizes an engineered PARP7 mutant that can accept a modified "clickable" NAD+ analog, which is not efficiently used by wild-type PARPs.

Materials:

-

Engineered, analog-sensitive PARP7 (as-PARP7)

-

"Clickable" NAD+ analog (e.g., with an alkyne group)

-

Cell lysate or protein mixture

-

Azide-functionalized beads (for click chemistry)

-

Copper (I) catalyst (e.g., CuSO4 and a reducing agent)

-

Mass spectrometer and associated reagents for proteomic analysis

Procedure:

-

Labeling Reaction: Incubate the cell lysate with as-PARP7 and the clickable NAD+ analog. The as-PARP7 will transfer the clickable ADP-ribose moiety onto its substrates.

-

Click Chemistry: Add azide-functionalized beads and a copper (I) catalyst to the reaction mixture. This will result in the covalent attachment of the ADP-ribosylated proteins to the beads via a click reaction.

-

Enrichment: Wash the beads extensively to remove non-specifically bound proteins.

-

On-bead Digestion: Digest the captured proteins with a protease (e.g., trypsin) to release peptides.

-

Mass Spectrometry: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were ADP-ribosylated by PARP7.

This technical guide provides a foundational understanding of the enzymatic activity of PARP7. Further research into its expanding list of substrates and the precise regulatory consequences of their MARylation will continue to illuminate the diverse roles of this enzyme in health and disease, paving the way for novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. embopress.org [embopress.org]

- 3. researchgate.net [researchgate.net]

- 4. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Protein Substrates of Specific PARP Enzymes Using Analog-Sensitive PARP Mutants and a ‘Clickable’ NAD+ Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Identification of Protein Substrates of Specific PARP Enzymes Using Analog-Sensitive PARP Mutants and a "Clickable" NAD+ Analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MassIVE Dataset Summary [massive.ucsd.edu]

- 13. researchgate.net [researchgate.net]

- 14. embopress.org [embopress.org]

- 15. researchgate.net [researchgate.net]

- 16. PARP7 inhibits type I interferon signaling to prevent autoimmunity and lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Parp7-IN-12 in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in various cellular processes, including transcriptional regulation and the innate immune response. Its enzymatic activity—the transfer of a single ADP-ribose moiety to target proteins—modulates the function of key players in signaling pathways implicated in cancer and other diseases. The epigenetic landscape, a dynamic layer of chemical modifications to DNA and histone proteins, is significantly influenced by such post-translational modifications. Parp7-IN-12 is a potent and selective inhibitor of PARP7, serving as a crucial chemical probe to elucidate the enzymatic and non-enzymatic functions of PARP7 in epigenetic regulation. This technical guide provides an in-depth overview of the role of PARP7 and its inhibition by Parp7-IN-12, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.

Data Presentation

The following tables summarize the quantitative data for Parp7-IN-12 and the well-characterized PARP7 inhibitor, RBN2397, providing a comparative view of their biochemical and cellular activities.

Table 1: Biochemical and Cellular Activity of PARP7 Inhibitors

| Compound | Assay Type | Target | IC50 (nM) | Cell Line | EC50 (nM) | Reference |

| Parp7-IN-12 | Biochemical | PARP7 | 7.836 | - | - | [1] |

| Cell Proliferation | - | - | H1373 | 20.722 | [1] | |

| RBN2397 | Biochemical | PARP7 | ~7.6 | - | - | [2] |

| Biochemical | PARP1 | 110 | - | - | [2] | |

| AR ADP-ribosylation | PARP7 | <3 | PC3-AR | - | [3] | |

| Cell Proliferation | - | VCaP, CWR22Rv1, PC3-AR | Varies with androgen stimulation | [4] |

Table 2: Effect of PARP7 Inhibition on Gene Expression

| Inhibitor | Treatment | Cell Line | Key Genes/Pathways Affected | Regulation | Reference |

| RBN2397 | R1881 (androgen) + RBN2397 | VCaP | Androgen Receptor (AR) target genes | Negative feedback loop disrupted | [5] |

| RBN2397 | RBN2397 | Lung cancer cell lines | Type I Interferon (IFN) stimulated genes (ISGs) | Upregulation | [6] |

| RBN2397 | Tapinarof (AHR agonist) + RBN2397 | MCF-7 | Aryl Hydrocarbon Receptor (AHR) target genes (e.g., CYP1A1, CYP1B1) | Synergistic Upregulation | [7] |

| siRNA | PARP7 knockdown | OVCAR4 | Cell adhesion, cell cycle arrest, apoptosis | Upregulation | [1] |

Signaling Pathways and Mechanisms of Action

PARP7 exerts its influence on epigenetic regulation through its interaction with and modification of key transcription factors and signaling proteins. Inhibition by Parp7-IN-12 can reverse these effects, leading to significant changes in gene expression profiles.

Type I Interferon (IFN) Signaling

PARP7 acts as a negative regulator of the type I IFN signaling pathway. It is proposed to mono-ADP-ribosylate and inhibit TBK1, a kinase essential for the activation of the transcription factor IRF3. Inhibition of PARP7 by compounds like Parp7-IN-12 relieves this suppression, leading to increased IRF3 phosphorylation, nuclear translocation, and the subsequent expression of interferon-stimulated genes (ISGs). This has significant implications for anti-tumor immunity.[6][8]

Androgen Receptor (AR) Signaling

In prostate cancer, PARP7 plays a crucial role in androgen receptor (AR) signaling. PARP7 is a direct target of AR, and its induction leads to the mono-ADP-ribosylation of AR itself. This modification can influence the assembly of AR-containing protein complexes and modulate the expression of a subset of AR-regulated genes, creating a negative feedback loop.[3][5] Inhibition of PARP7 with molecules like Parp7-IN-12 can disrupt this feedback, leading to altered AR-dependent gene expression.

Aryl Hydrocarbon Receptor (AHR) Signaling

PARP7 is a target gene of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. A negative feedback loop exists where PARP7 can mono-ADP-ribosylate AHR, leading to its nuclear export and subsequent degradation. Inhibition of PARP7 leads to the accumulation of nuclear AHR and enhanced transcription of AHR target genes, such as those involved in xenobiotic metabolism (e.g., CYP1A1).[7][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of Parp7-IN-12 and its effects on epigenetic regulation.

PARP7 Enzymatic Activity Assay (In Vitro)

This protocol is adapted from standard procedures for measuring PARP activity.

Materials:

-

Recombinant human PARP7 enzyme

-

Parp7-IN-12 (or other inhibitors)

-

Histone H2A/H2B mixture (substrate)

-

NAD+ (nicotinamide adenine dinucleotide)

-

Biotinylated-NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

96-well plates (histone-coated)

-

Plate reader with luminescence detection

Procedure:

-

Prepare serial dilutions of Parp7-IN-12 in assay buffer.

-

To the histone-coated wells, add the PARP7 enzyme, the inhibitor dilution, and a mixture of NAD+ and Biotinylated-NAD+.

-

Incubate the plate at room temperature for 2 hours to allow the enzymatic reaction to proceed.

-

Wash the wells with an appropriate wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Wash the wells again to remove unbound conjugate.

-

Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the target engagement of Parp7-IN-12 in a cellular context.

Materials:

-

Cultured cells (e.g., H1373)

-

Parp7-IN-12

-

Complete cell culture medium

-

PBS (phosphate-buffered saline)

-

Lysis buffer (containing protease inhibitors)

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Western blotting reagents (antibodies against PARP7 and a loading control)

Procedure:

-

Treat cultured cells with Parp7-IN-12 or vehicle control for a specified time (e.g., 1-2 hours).

-

Harvest the cells, wash with PBS, and resuspend in lysis buffer.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

-

Cool the samples to room temperature and centrifuge to pellet the aggregated proteins.

-

Collect the supernatant (soluble fraction) and analyze the protein concentration.

-

Perform Western blotting on the soluble fractions to detect the amount of soluble PARP7 at each temperature.

-

A shift in the melting curve of PARP7 in the presence of Parp7-IN-12 indicates target engagement.

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

This protocol is designed to investigate the association of PARP7 with specific genomic regions.

Materials:

-

Cultured cells (e.g., prostate cancer cell lines for AR studies)

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonication equipment

-

Anti-PARP7 antibody and IgG control

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR reagents and primers for target and control genomic regions

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-PARP7 antibody or an IgG control overnight. Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads with a series of buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

qPCR: Perform quantitative PCR using primers specific for the genomic regions of interest. The results are typically expressed as a percentage of the input DNA.

Reverse Transcription Quantitative PCR (RT-qPCR) for ISG Expression

This protocol is for measuring changes in the expression of interferon-stimulated genes following treatment with Parp7-IN-12.

Materials:

-

Cultured cells

-

Parp7-IN-12

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and associated reagents

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target ISGs (e.g., IFIT1, MX1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment: Treat cells with Parp7-IN-12 or vehicle control for the desired time.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcriptase.

-

qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target ISGs and the housekeeping gene.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the treated samples relative to the control.

Conclusion

Parp7-IN-12 is a valuable tool for dissecting the intricate role of PARP7 in epigenetic regulation. Through its modulation of key signaling pathways, including those governed by type I interferons, the androgen receptor, and the aryl hydrocarbon receptor, PARP7 influences the transcriptional landscape of the cell. The inhibition of PARP7 by Parp7-IN-12 offers a promising therapeutic strategy, particularly in the context of oncology, by reversing the immunosuppressive effects of PARP7 and altering the gene expression programs that drive cancer progression. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of targeting PARP7.

References

- 1. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. intodna.com [intodna.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]

In-Depth Technical Guide: Initial Studies on Parp7-IN-12 Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the initial cytotoxicity studies of Parp7-IN-12, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound.

Quantitative Cytotoxicity Data

Parp7-IN-12, also identified as compound 85A, has demonstrated significant inhibitory activity against the PARP7 enzyme and potent anti-proliferative effects in cancer cell lines. The initial findings are summarized in the table below.

| Parameter | Value | Cell Line | Assay Type | Source |

| IC50 (PARP7 Inhibition) | 7.836 nM | - | Biochemical Assay | [1] |

| IC50 (Cell Proliferation) | 20.722 nM | NCI-H1373 | Cell-based Assay | [1] |

These data indicate that Parp7-IN-12 is a highly potent inhibitor of PARP7 in a cell-free system and effectively inhibits the growth of the H1373 human lung carcinoma cell line at a low nanomolar concentration.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial studies of Parp7-IN-12.

PARP7 Inhibition Assay (Biochemical)

A standard biochemical assay was likely employed to determine the IC50 value of Parp7-IN-12 against the PARP7 enzyme. While the specific protocol for Parp7-IN-12 is detailed in patent literature, a representative method would involve the following steps:

-

Reagents and Materials:

-

Recombinant human PARP7 enzyme

-

NAD+ (Nicotinamide adenine dinucleotide), biotinylated

-

Histone H1 (or other suitable substrate)

-

Streptavidin-coated plates

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Wash buffer (e.g., PBS with Tween-20)

-

Detection reagent (e.g., Streptavidin-HRP and a chemiluminescent substrate)

-

Parp7-IN-12 (dissolved in DMSO)

-

-

Procedure:

-

Histone H1 is pre-coated onto streptavidin plates.

-

A dilution series of Parp7-IN-12 is prepared in the assay buffer.

-

The recombinant PARP7 enzyme is added to the wells containing the diluted inhibitor and incubated for a short period.

-

The enzymatic reaction is initiated by the addition of biotinylated NAD+.

-

The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 60 minutes at 30°C).

-

The reaction is stopped, and the plates are washed to remove unbound reagents.

-

A detection reagent (e.g., Streptavidin-HRP) is added, followed by a chemiluminescent substrate.

-

The luminescence is measured using a plate reader.

-

The IC50 value is calculated from the dose-response curve.

-

Cell Proliferation (Cytotoxicity) Assay

The anti-proliferative activity of Parp7-IN-12 in the NCI-H1373 cell line was determined using a cell-based viability assay. A typical protocol for such an assay is as follows:

-

Cell Culture:

-

NCI-H1373 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

-

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

A serial dilution of Parp7-IN-12 is prepared in the cell culture medium.

-

The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.

-

The cells are incubated with the compound for a specified period (e.g., 16-24 hours).[1]

-

After the incubation period, a cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT) is added to each well according to the manufacturer's instructions.

-

The plate is incubated for a further period to allow for the colorimetric or luminescent reaction to develop.

-

The absorbance or luminescence is measured using a microplate reader.

-

The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for determining the in vitro cytotoxicity of Parp7-IN-12.

Caption: Workflow for assessing Parp7-IN-12 cytotoxicity.

PARP7 Signaling Pathway Inhibition

The following diagram depicts the proposed mechanism of action for PARP7 inhibitors like Parp7-IN-12, focusing on the restoration of the type I interferon (IFN) signaling pathway.

Caption: PARP7 inhibition restores Type I IFN signaling.

References

Unlocking Antitumor Immunity: A Technical Guide to the Immunomodulatory Effects of Parp7-IN-12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the immunomodulatory effects of Parp7-IN-12, a potent inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7). As a key negative regulator of the type I interferon (IFN-I) signaling pathway, PARP7 has emerged as a promising therapeutic target in oncology. This document details the mechanism of action of PARP7 inhibitors, presents quantitative data for key compounds, outlines detailed experimental protocols for assessing their immunomodulatory activity, and provides visual representations of the core concepts. While the focus is on Parp7-IN-12, this guide draws upon the extensive research conducted on the well-characterized PARP7 inhibitor, RBN-2397, as a representative of this class of molecules.

Core Mechanism: Reinstating Type I Interferon Signaling

PARP7, a mono-ADP-ribosyltransferase, acts as a brake on the innate immune system's ability to detect cytosolic nucleic acids, a hallmark of viral infections and cellular stress, including DNA damage in cancer cells.[1][2] Upregulation of PARP7 in tumor cells creates an immunosuppressive microenvironment, allowing cancer cells to evade immune destruction.[3]

The primary immunomodulatory effect of PARP7 inhibitors like Parp7-IN-12 is the restoration of type I interferon signaling.[1][4][5] PARP7 is known to mono-ADP-ribosylate (MARylate) and inhibit TANK-binding kinase 1 (TBK1), a critical kinase in the cGAS-STING and RIG-I-MAVS pathways that sense cytosolic DNA and RNA, respectively.[3][4][5] By inhibiting the enzymatic activity of PARP7, Parp7-IN-12 prevents the suppression of TBK1, leading to the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3). Activated IRF3 then translocates to the nucleus, driving the transcription of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs), such as the chemokine CXCL10.[1][4][5][6]

This restoration of IFN-I signaling has two major consequences:

-

Direct Cancer Cell Effects: In some cancer cell lines, the induction of IFN-I signaling can lead to cell-autonomous growth arrest.[7]

-

Immune System Activation: The secretion of IFN-β and chemokines like CXCL10 recruits and activates immune cells, particularly cytotoxic T lymphocytes (CTLs), within the tumor microenvironment, leading to CTL-mediated tumor cell killing.[7]

The following diagram illustrates the signaling pathway affected by PARP7 inhibition.

Quantitative Data on PARP7 Inhibitors

The following table summarizes key quantitative data for Parp7-IN-12 and other notable PARP7 inhibitors. This data is crucial for comparing the potency and selectivity of these compounds.

| Compound | Target | IC50 (nM) | Assay Type | Cell Line | Reference |

| Parp7-IN-12 | PARP7 | 7.836 | Enzymatic Assay | - | WO2022170974 |

| Cell Proliferation | 20.722 | Cell-based | H1373 | WO2022170974 | |

| RBN-2397 | PARP7 | <3 | Probe Displacement | - | [1] |

| PARP7 | 2 | Cellular MARylation | SK-MES-1 (overexpressing PARP7) | [8] | |